Halogen‑Leaving‑Group Reactivity: Bromine vs. Chlorine in Cross‑Coupling Efficiency
The C6‑bromine atom in (6‑bromopyridin‑2‑yl)methanesulfonamide serves as a significantly more effective leaving group in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions compared to the chlorine atom in its 6‑chloro analog (CAS 1512586‑66‑1). The carbon–bromine bond (bond dissociation energy approximately 84 kcal/mol) exhibits substantially lower bond strength than the carbon–chlorine bond (approximately 95 kcal/mol), enabling milder reaction conditions and higher catalytic turnover frequencies in oxidative addition steps that are rate‑limiting for cross‑coupling transformations .
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) and oxidative addition reactivity |
|---|---|
| Target Compound Data | C–Br bond BDE ~84 kcal/mol |
| Comparator Or Baseline | 6‑Chloro analog (CAS 1512586‑66‑1): C–Cl bond BDE ~95 kcal/mol |
| Quantified Difference | Approximately 11 kcal/mol lower BDE for C–Br vs. C–Cl, corresponding to substantially faster oxidative addition kinetics in Pd‑catalyzed couplings |
| Conditions | Palladium‑catalyzed Suzuki–Miyaura cross‑coupling; general organometallic chemistry principles |
Why This Matters
This differential reactivity directly impacts synthetic route efficiency: the 6‑bromo variant enables cross‑coupling under milder thermal conditions and with shorter reaction times, reducing side‑product formation and improving overall yield in multi‑step medicinal chemistry workflows.
